5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide
Overview
Description
5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C13H10BrClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a chlorine atom at the 3rd position of the phenyl ring, and a carboxamide group at the 2nd position of the pyridine ring .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds
Mode of Action
Compounds with similar structures have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the transfer of electrons, leading to the formation of new bonds.
Biochemical Pathways
Similar compounds have been used in the suzuki–miyaura coupling, a type of cross-coupling reaction that forms a carbon-carbon bond . This reaction is a key step in many biochemical pathways, particularly in the synthesis of various organic compounds.
Result of Action
Similar compounds have been involved in reactions that lead to the formation of new bonds . These reactions can result in significant changes at the molecular and cellular levels.
Action Environment
Similar compounds have been noted for their stability, which can be influenced by factors such as air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyridine and 3-chloro-4-methylaniline.
Coupling Reaction: The key step involves a coupling reaction between 5-bromo-2-chloropyridine and 3-chloro-4-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A precursor in the synthesis of 5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide.
3-chloro-4-methylaniline: Another precursor used in the synthesis.
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(3-chloro-4-methylphenyl)pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-2-4-10(6-11(8)15)17-13(18)12-5-3-9(14)7-16-12/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDYRGMQUUKKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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